

Application Notes and Protocols for In Vivo Administration of FslIry-NH2

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Compound of Interest

Compound Name: FslIry-NH2

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Abstract

This document provides a comprehensive guide for the in vivo administration of **FslIry-NH2**, a selective peptide antagonist of Protease-Activated Receptor 2 (PAR2). It includes detailed protocols for preparation and administration, a summary of known dosages, and an overview of its mechanism of action and potential off-target effects. This guide is intended to assist researchers in designing and executing in vivo studies involving **FslIry-NH2**.

Introduction

FslIry-NH2 is a widely used research tool for investigating the physiological and pathological roles of PAR2, a G protein-coupled receptor involved in inflammation, pain, and other cellular processes.^[1] While primarily known as a PAR2 antagonist, it is crucial to note that **FslIry-NH2** has been shown to have off-target effects, most notably the activation of Mas-related G protein-coupled receptor C11 (MrgprC11) in mice, which can induce scratching behavior.^{[2][3]} This dual activity should be carefully considered in the interpretation of experimental results.

Mechanism of Action

2.1. PAR2 Antagonism

FslIry-NH2 competitively inhibits the activation of PAR2 by proteases such as trypsin.[4] PAR2 is activated by proteolytic cleavage of its extracellular N-terminus, revealing a tethered ligand that binds to the receptor and initiates downstream signaling. **FslIry-NH2** is thought to interfere with the binding of this tethered ligand, thereby blocking PAR2-mediated signaling pathways.

2.2. Off-Target MrgprC11 Agonism

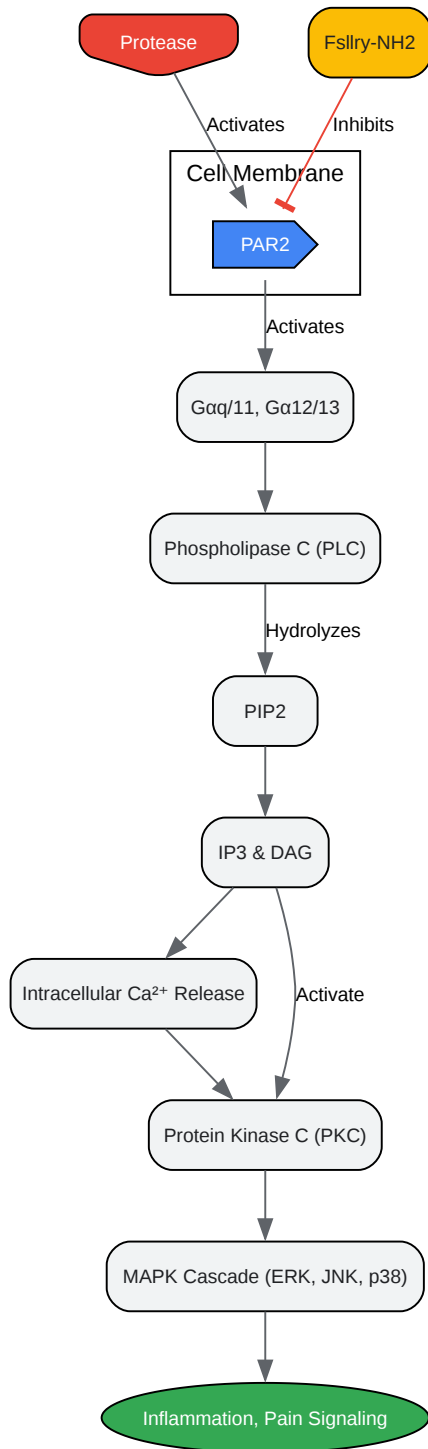
In mice, **FslIry-NH2** has been identified as an agonist for MrgprC11, a receptor expressed in sensory neurons.[2][3] Activation of MrgprC11 by **FslIry-NH2** can lead to the sensation of itch and subsequent scratching behavior. This effect is independent of PAR2 and represents a significant consideration for in vivo studies in mice.

Signaling Pathways

3.1. PAR2 Signaling Pathway

Activation of PAR2 typically leads to the coupling of Gαq/11 and Gα12/13 G proteins, initiating downstream signaling cascades that include the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. This can lead to the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), ultimately resulting in various cellular responses, including inflammation and pain signaling.

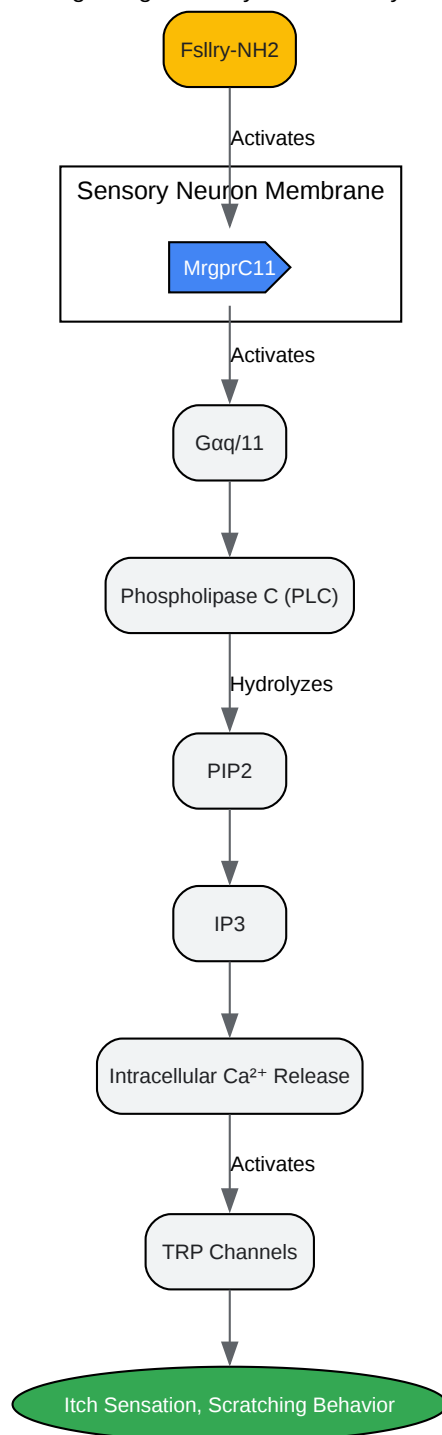
PAR2 Signaling Pathway and Inhibition by Fsllyr-NH2

[Click to download full resolution via product page](#)PAR2 Signaling and **Fsllyr-NH2** Inhibition

3.2. MrgprC11 Signaling Pathway

The activation of MrgprC11 by **FsIIry-NH2** in mice also involves Gαq/11-mediated signaling, leading to PLC activation, intracellular calcium mobilization, and the activation of transient receptor potential (TRP) channels. This cascade in sensory neurons is responsible for inducing the sensation of itch.

MrgprC11 Signaling Pathway Activation by FslIry-NH2

[Click to download full resolution via product page](#)MrgprC11 Signaling by **FslIry-NH2**

Quantitative Data Summary

The following tables summarize the available quantitative data for **Fsllry-NH2**. It is important to note that comprehensive pharmacokinetic and toxicity data are not readily available in the public domain. Researchers should perform pilot studies to determine the optimal dosage and to assess potential toxicity for their specific experimental model and administration route.

Table 1: In Vivo Administration Dosages

Animal Model	Administration Route	Dosage	Application	Reference
Rat	Intranasal	50 µg per rat	Neuroprotection after cardiac arrest	[5]
Mouse	Intradermal (hindpaw)	10 µg in 20 µL	Induction of scratching behavior	[2][3]

Note: Systemic administration dosages for mice (e.g., intraperitoneal, intravenous) are not well-established in the literature. A different PAR2 antagonist, C391, has been used via hindpaw injection in mice at doses of 7.5-75 µg to reduce thermal hyperalgesia, which may serve as a preliminary reference for local administration studies.[6]

Table 2: Solubility Information

Solvent	Concentration	Notes	Reference
Water	1 mg/mL	-	
DMSO	100 mg/mL	Use freshly opened DMSO as it is hygroscopic.	[4]

Experimental Protocols

5.1. Preparation of **Fsllry-NH2** for In Vivo Administration

5.1.1. Vehicle Formulation 1 (for injections)

This formulation is suitable for intraperitoneal, intravenous, and subcutaneous injections.

- Components:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Procedure:
 - Weigh the required amount of **Fsllry-NH2**.
 - Prepare a stock solution of **Fsllry-NH2** in DMSO.
 - In a separate tube, mix the PEG300 and Tween-80.
 - Add the **Fsllry-NH2**/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
 - Add the saline to the mixture and vortex again until a clear solution is obtained.
 - It is recommended to prepare this solution fresh on the day of use.[\[7\]](#)

5.1.2. Vehicle Formulation 2 (Aqueous Solution)

This formulation is suitable for routes where a simple aqueous solution is preferred, provided the final concentration is within the solubility limit.

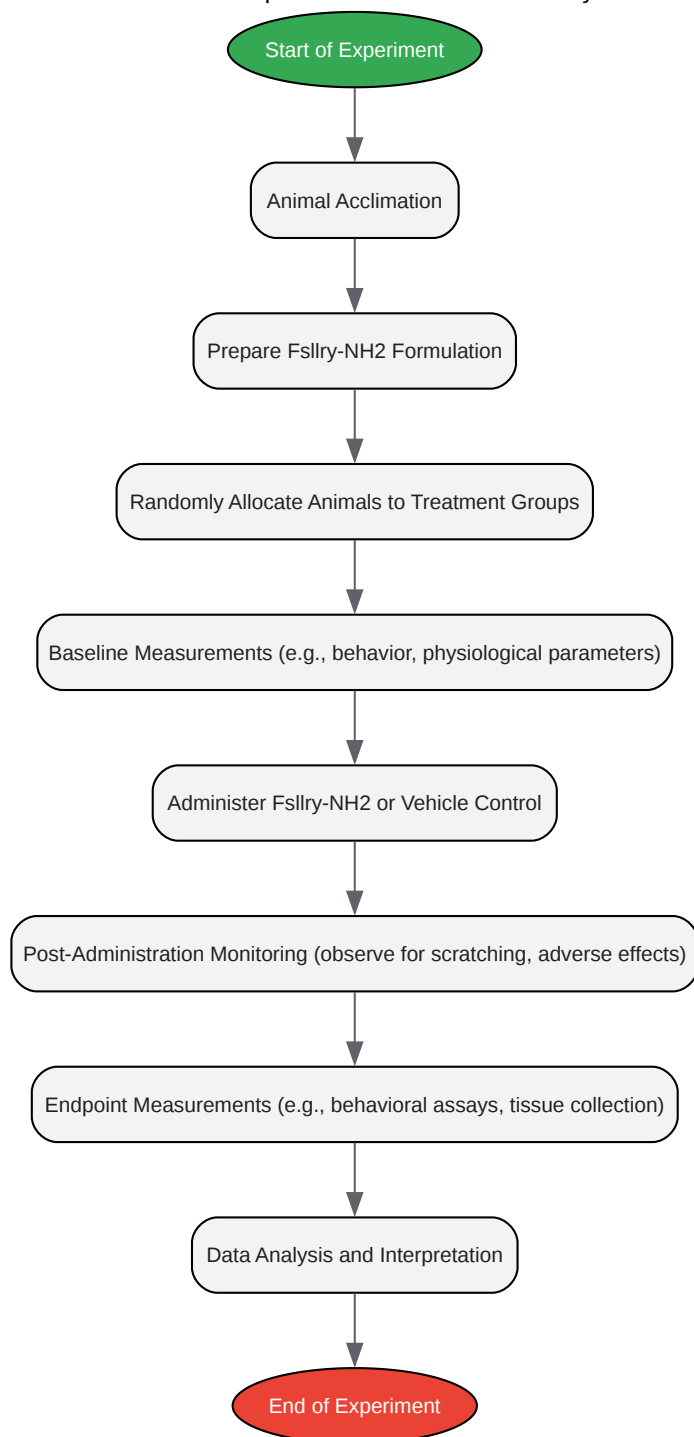
- Components:
 - Sterile Water or Saline
- Procedure:

- Weigh the required amount of **Fsllry-NH2**.
- Add the sterile water or saline to the **Fsllry-NH2**.
- Vortex or sonicate until the peptide is completely dissolved.
- Ensure the final concentration does not exceed 1 mg/mL.

5.2. In Vivo Administration Workflow

The following diagram outlines a general workflow for an in vivo study using **Fsllry-NH2**.

General In Vivo Experimental Workflow for Fslly-NH2

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In Vivo Experimental Workflow

Safety and Handling

- **Fsllry-NH2** should be handled in a laboratory setting by trained personnel.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- For long-term storage, **Fsllry-NH2** powder should be stored at -20°C or -80°C.[5]
- Prepared solutions should ideally be used fresh. If storage is necessary, aliquot and store at -20°C for up to one month.[8] Avoid repeated freeze-thaw cycles.

Concluding Remarks

Fsllry-NH2 is a valuable tool for studying PAR2 signaling in vivo. However, researchers must be aware of its off-target agonistic activity on MrgprC11 in mice, which can confound the interpretation of results, particularly in studies related to sensory responses. The lack of established systemic dosage information for mice necessitates careful dose-finding studies. The protocols and data presented in this application note are intended to serve as a starting point for the development of robust and well-controlled in vivo experiments.

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